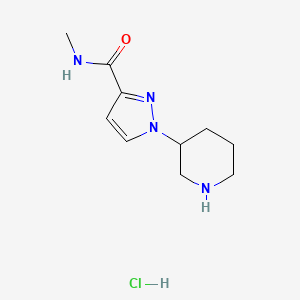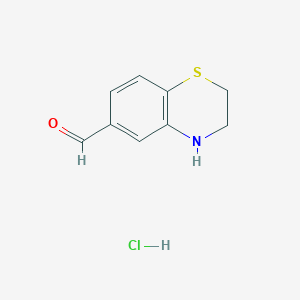![molecular formula C8H5Cl2F3O B1433572 [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol CAS No. 1788733-89-0](/img/structure/B1433572.png)
[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol
説明
“[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol” is an organic compound with the molecular formula C8H5Cl2F3O . It is a derivative of benzenemethanol .
Synthesis Analysis
The synthesis of this compound can be achieved by using 2,6-dichloro-4-trifluoromethyl aniline as a raw material. The process involves a diazotization reaction to obtain a diazonium salt, which then undergoes condensation with ethyl cyanoacetate, followed by cyclization .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and a methanol group . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization . Trifluoromethylpyridine (TFMP) derivatives, which are important ingredients for the development of agrochemical and pharmaceutical compounds, are synthesized through methods involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Catalysts in Organic Synthesis
[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol finds applications as a stabilizer for palladium(0) nanoparticles, acting as an efficient and recoverable catalyst for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions. This showcases its potential in facilitating organic transformations, enhancing reaction efficiency while allowing for catalyst recovery and reuse (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Molecular Structure Analysis
Research on molecules structurally similar to this compound, such as tris(2-(dimethylamino)phenyl)methanol, has contributed to understanding how molecular structures influence properties like stability and reactivity. X-ray crystallography and spectroscopic methods have been employed to study these compounds, providing insights into their potential applications in various fields (Zhang et al., 2015).
Organic Synthesis and Transformations
The compound also serves as a precursor in organic synthesis, enabling the formation of complex molecules through reactions with various nucleophiles. For instance, phenylmalonyl dichloride's reaction with 3-phenylpropynamide in the presence of this compound led to novel compounds with potential applications in drug development and materials science (Komarov et al., 2005).
Organocatalysis
In the realm of organocatalysis, derivatives of this compound have been identified as effective catalysts for transesterification reactions. This opens pathways for the production of biodiesel and other esters, highlighting the compound's versatility in catalysis (Ishihara, Niwa, & Kosugi, 2008).
作用機序
将来の方向性
特性
IUPAC Name |
[3,5-dichloro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSMYPMRHDEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




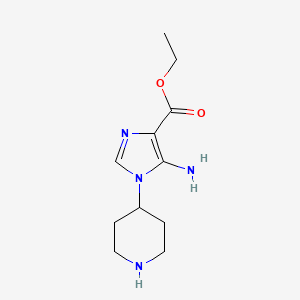

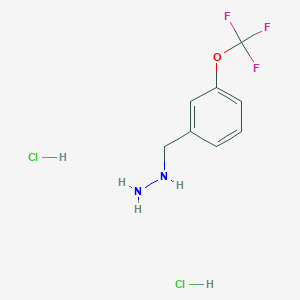

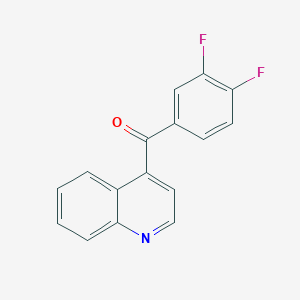

![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)

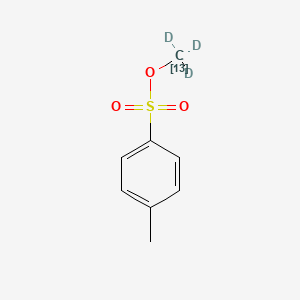
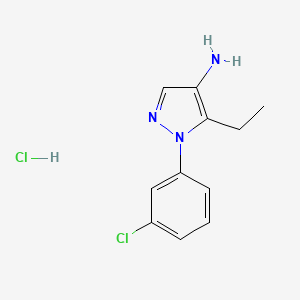
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)
